2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine
Overview
Description
2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine is a useful research compound. Its molecular formula is C25H36N4O3 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.27874102 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Adamantane derivatives, including 2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine, are synthesized through various chemical reactions involving adamantyl isothiocyanate and secondary amines, leading to carbothioamides and dicarbothioamides. These compounds have been further reacted with various reagents to yield a wide range of products with potential biological activities (Al-Abdullah et al., 2015; El-Emam et al., 2004). Additionally, adamantylation of saturated nitrogen-containing heterocycles has been explored, highlighting the significance of the adamantyl radical in enhancing the biological potency of nitrogen heterocycles (Butov & Mokhov, 2014).
Biological Activities and Applications
Antimicrobial Activity : Adamantane derivatives have been extensively studied for their antimicrobial properties. Compounds synthesized from adamantyl isothiocyanate have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans (Al-Abdullah et al., 2015).
Antiviral and Anti-HIV-1 Activity : Some adamantane derivatives, especially those involving 1,3,4-oxadiazoles and 1,3,4-oxadiazoline-2-thiones, have been evaluated for their antiviral activities, including anti-HIV-1 effects, showing potential as therapeutic agents in viral infections (El-Emam et al., 2004).
Neuroprotective Agents : Fluorescent heterocyclic adamantane amines have been developed as multifunctional neuroprotective agents, showing promise in inhibiting N-methyl-d-aspartate (NMDA) receptor/ion channels, calcium channels, and nitric oxide synthase, alongside demonstrating antioxidant properties. This multifunctionality suggests their potential application in neuroprotection and neurological assay development (Joubert et al., 2011).
Anti-inflammatory Activity : The synthesis of N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols has led to compounds with significant anti-inflammatory activity, demonstrating the therapeutic potential of adamantane derivatives in treating inflammation (Al-Abdullah et al., 2014).
Properties
IUPAC Name |
1-[4-[3-(2-adamantylamino)-4-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3/c1-25(2,3)24(30)28-8-6-27(7-9-28)20-4-5-22(29(31)32)21(15-20)26-23-18-11-16-10-17(13-18)14-19(23)12-16/h4-5,15-19,23,26H,6-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCWEOFKEKKGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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